3,7-Dimethyl-1-octene
Overview
Description
3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . It has a molecular formula of C10H20 and a molecular weight of 140.27 .
Synthesis Analysis
3,7-Dimethyl-1-octene is an intermediate in synthesizing 2,6-Dimethylheptanoyl-CoA Sodium Salt . It is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) which plays a major role in branched-chain fatty acid oxidation .Molecular Structure Analysis
The IUPAC Standard InChI for 3,7-Dimethyl-1-octene isInChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
. The IUPAC Standard InChIKey is KSXTZYRIJKDCEA-UHFFFAOYSA-N
. Chemical Reactions Analysis
3,7-Dimethyl-1-octene can undergo copolymerization with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts .Physical And Chemical Properties Analysis
3,7-Dimethyl-1-octene has a refractive index of 1.417 . It has a boiling point of 154-156 °C and a density of 0.733 g/mL at 20 °C . It should be stored at 2-8°C .Scientific Research Applications
Polymerization and Copolymerization
3,7-Dimethyl-1-octene has been studied extensively in the context of polymerization. For instance, Longo et al. (1997) explored the polymerizations of 3,7-dimethyl-1-octene with isotactic specific catalysts, finding products with a homopolymeric isotactic structure (Longo, Oliva, & Oliva, 1997). Similarly, Ciardelli et al. (1974) examined the stereoselective copolymerization of ethylene with racemic and optically active 3,7-dimethyl-1-octene, utilizing ZIEGLER-NATTA isospecific catalysts (Ciardelli, Locatelli, Marchetti, & Zambelli, 1974).
Catalysis and Chemical Reactions
The role of 3,7-Dimethyl-1-octene in catalysis and chemical reactions is another significant area of research. For instance, in the study by Harkal et al. (2005), a selective dimerization reaction of 1,3-butadiene was developed to give 1,3,7-octatriene, demonstrating the use of modified palladium carbene catalysts for this transformation (Harkal, Jackstell, Nierlich, Ortmann, & Beller, 2005). Additionally, Wei et al. (2021) investigated the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts, demonstrating significant catalytic performance for 1-octene conversion and aromatics selectivity (Wei, Song, Han, Xue, Liu, & Peng, 2021).
Biotransformation and Environmental Applications
The biotransformation of compounds related to 3,7-Dimethyl-1-octene has been researched as well. Onken and Berger (1999) studied the transformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias, showing significant microbial formation of rose oxide (Onken & Berger, 1999). Additionally, Atkinson, Tuazon, and Aschmann (1995) investigated the products of gas-phase reactions of O3 with alkenes including 1-octene, identifying various carbonyl products and providing insights into reaction mechanisms (Atkinson, Tuazon, & Aschmann, 1995).
Stereochemistry and Synthesis
The stereochemistry of derivatives of 3,7-Dimethyl-1-octene has been a subject of research. Osorio et al. (1999) established the stereochemistry of 3,7-Dimethyl-3( E )-octene-1,2,6,7-tetraol, a monoterpene isolated from Passiflora quadrangularis, through HPLC analysis (Osorio, Duque, Koami, & Fujimoto, 1999). Additionally, Pino et al. (1964) explored the stereospecific polymerization of racemic 3,7-dimethyl-1-octene with asymmetric catalysts, leading to optically active polymers and monomers (Pino, Ciardelli, & Lorenzi, 1964).
Corrosion Inhibition and Material Science
In the field of material science, Chafiq et al. (2020) investigated the inhibition properties of compounds for mild steel corrosion in HCl, highlighting the potential application of 3,7-Dimethyl-1-octene derivatives in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Safety And Hazards
3,7-Dimethyl-1-octene is classified as a flammable liquid (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3,7-dimethyloct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTZYRIJKDCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871109 | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1-octene | |
CAS RN |
4984-01-4 | |
Record name | 3,7-Dimethyl-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4984-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyloct-1-ene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157589 | |
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Record name | 3,7-Dimethyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.305 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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